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molecular formula C11H13ClO3S B8773753 2-Naphthalenesulfonylchloride,5,6,7,8-tetrahydro

2-Naphthalenesulfonylchloride,5,6,7,8-tetrahydro

Cat. No. B8773753
M. Wt: 260.74 g/mol
InChI Key: KBCNRKZRISOYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766241

Procedure details

118 g (0.73 mole) of 5,6,7,8-tetrahydro-2-naphthol methyl ether are dissolved in 320 ml of methylene chloride, and 177 ml of chlorosulfonic acid in 160 ml of methylene chloride are added. The mixture is stirred for 10 minutes at 5° C. and is poured into ice water. The organic phase is separated off and dried with MgSO4. The solvent is removed by evaporation and the residue is recrystallized from acetone/petroleum ether.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1.[Cl:13][S:14](O)(=[O:16])=[O:15]>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:12]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
COC1=CC=2CCCCC2C=C1
Name
Quantity
320 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
177 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from acetone/petroleum ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC1=CC=2CCCCC2C=C1S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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